![molecular formula C19H14Cl2N2O5S B11318711 4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318711.png)
4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a chlorobenzylsulfonyl group, and a pyrimidine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and 4-chlorobenzylamine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyphenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.
科学的研究の応用
4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- 4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- 4-Methoxyphenyl 5-chloro-2-[(4-bromobenzyl)sulfonyl]pyrimidine-4-carboxylate
Uniqueness
4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to the presence of both methoxyphenyl and chlorobenzylsulfonyl groups, which confer specific chemical and biological properties. These properties can be exploited in various research and industrial applications, making it a valuable compound for further study.
特性
分子式 |
C19H14Cl2N2O5S |
|---|---|
分子量 |
453.3 g/mol |
IUPAC名 |
(4-methoxyphenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14Cl2N2O5S/c1-27-14-6-8-15(9-7-14)28-18(24)17-16(21)10-22-19(23-17)29(25,26)11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3 |
InChIキー |
KIOPQYVLXCSWOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318633.png)
![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11318656.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318669.png)
![N-Pentyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11318671.png)
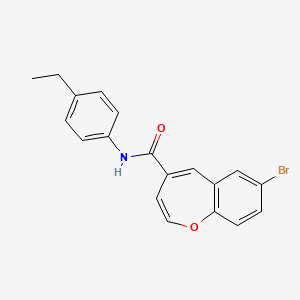
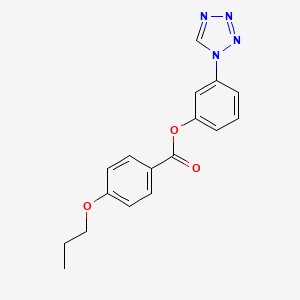
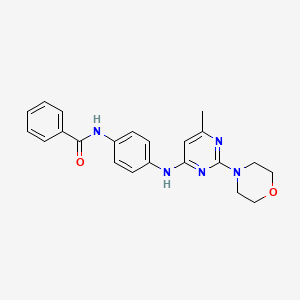
![2-(3-methylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318684.png)
![N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11318696.png)
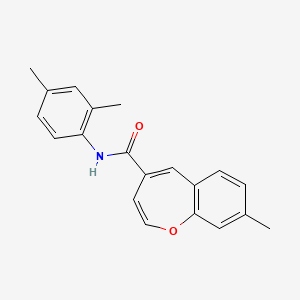
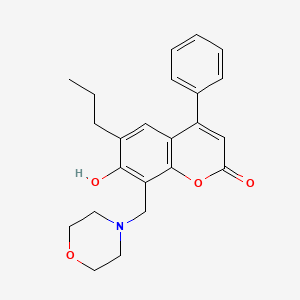
![4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318715.png)
